molecular formula C13H8IN3O2 B3159945 6-Iodo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine CAS No. 865657-80-3

6-Iodo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine

Cat. No.: B3159945
CAS No.: 865657-80-3
M. Wt: 365.13 g/mol
InChI Key: CLRYLXAWKMAGPK-UHFFFAOYSA-N
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Description

6-Iodo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of an iodine atom at the 6th position and a nitrophenyl group at the 2nd position of the imidazo[1,2-a]pyridine core. It has a molecular formula of C13H8IN3O2 and a molecular weight of 365.13 g/mol . The imidazo[1,2-a]pyridine scaffold is known for its wide range of biological activities and is often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by iodination and nitration reactions. One common method involves the use of 2-aminopyridine, 3-nitrobenzaldehyde, and iodine in the presence of a suitable catalyst under reflux conditions . The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to form the imidazo[1,2-a]pyridine core. Subsequent iodination and nitration steps yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Iodo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The imidazo[1,2-a]pyridine core can undergo oxidation to form N-oxides.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions under mild conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used for the reduction of the nitro group.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used for the oxidation of the imidazo[1,2-a]pyridine core.

Major Products Formed

    Substitution: Products with various functional groups replacing the iodine atom.

    Reduction: 6-Amino-2-(3-nitrophenyl)imidazo[1,2-a]pyridine.

    Oxidation: Imidazo[1,2-a]pyridine N-oxides.

Scientific Research Applications

6-Iodo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 6-Iodo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine
  • 6-Iodo-2-(2-nitrophenyl)imidazo[1,2-a]pyridine
  • 6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine

Uniqueness

6-Iodo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine is unique due to the specific positioning of the iodine and nitrophenyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of the iodine atom at the 6th position allows for selective functionalization, while the nitrophenyl group at the 2nd position contributes to its potential as a pharmacophore in drug design .

Properties

IUPAC Name

6-iodo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8IN3O2/c14-10-4-5-13-15-12(8-16(13)7-10)9-2-1-3-11(6-9)17(18)19/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLRYLXAWKMAGPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN3C=C(C=CC3=N2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501248458
Record name 6-Iodo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501248458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865657-80-3
Record name 6-Iodo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=865657-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Iodo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501248458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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